Methyl 4-{[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]amino}benzoate
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Overview
Description
METHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE is a complex organic compound that features a triazine ring, a chlorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-chlorobenzylamine with a suitable triazine precursor under controlled conditions to form the triazine ring. This intermediate is then reacted with methyl 4-aminobenzoate to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
METHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is explored for its use in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The triazine ring and chlorophenyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(chlorocarbonyl)benzoate: This compound shares the benzoate ester and chlorophenyl group but lacks the triazine ring.
Thiazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
METHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H15ClN4O3 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
methyl 4-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]benzoate |
InChI |
InChI=1S/C18H15ClN4O3/c1-26-17(25)12-4-8-14(9-5-12)20-18-21-16(24)15(22-23-18)10-11-2-6-13(19)7-3-11/h2-9H,10H2,1H3,(H2,20,21,23,24) |
InChI Key |
PRFSKPMKCVEQEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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